molecular formula C7H4Cl3NO2 B8073711 5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde

5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B8073711
M. Wt: 240.5 g/mol
InChI Key: UXVMSZXICIXIFA-UHFFFAOYSA-N
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Description

5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a trichloroacetyl group at the 5-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of pyrrole with trichloroacetyl chloride in the presence of a base, followed by formylation at the 3-position. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially incorporating continuous flow techniques and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The trichloroacetyl group can be reduced to a trichloromethyl group.

    Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-Trichloroacetyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 5-Trichloromethyl-1H-pyrrole-3-carbaldehyde.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Trichloroacetyl-1H-pyrrole-2-carbaldehyde
  • 5-Trichloroacetyl-1H-pyrrole-4-carbaldehyde
  • 5-Trichloroacetyl-1H-pyrrole-3-carboxylic acid

Uniqueness

5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the trichloroacetyl and aldehyde groups, which confer distinct reactivity and properties compared to its isomers and analogs. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

IUPAC Name

5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO2/c8-7(9,10)6(13)5-1-4(3-12)2-11-5/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVMSZXICIXIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C=O)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of the compound obtained in Step A (87 mmoles) and AlCl3 in a DCM/nitromethane mixture (80 ml/80 ml) there is added, dropwise, at −30° C., dichloro-methoxy-methane (130.5 mmoles). After stirring for two hours, the reaction mixture is poured into 800 ml of ice-cold water. The aqueous phase is extracted with AcOEt, and then the organic phases are combined. The organic phase is washed with saturated aqueous NaCl solution, dried over sodium sulphate, filtered and evaporated to dryness to yield the title product (brown crystals), which is used directly in the next Step.
Quantity
87 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DCM nitromethane
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
130.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
800 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)-ethanone (5.0 g, 23.53 mmol) and AlCl3 (3.8 g, 28.50 mmol) in co-solvents of EDC (20 mL) and MeNO2 (20 mL) was cooled to −10° C. A solution of dichloro-methoxy-methane (3.25 g, 28.27 mmol) in EDC (5 mL) was added fairly rapidly and the mix was then stirred at −10° C. to room temperature for overnight. It was poured over crushed ice, the layer were separated, and the aqueous phase was extracted with CH2Cl2. The combined organic layers were washed, dried over MgSO4, and concentrated, yielding a slightly reddish solid (3.6 g, 64%). 1H NMR (500 MHz, CDCl3) δ10.10 (s, 1H), 10.06 (br, 1H), 7.96 (m, 2H) ppm. MS (ES−): m/e=238 (M−H); LC/Method A/3.15 min.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
64%

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